molecular formula C28H26O2 B1587751 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol CAS No. 808-12-8

1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol

Cat. No.: B1587751
CAS No.: 808-12-8
M. Wt: 394.5 g/mol
InChI Key: YOCSNHRJFCUGEU-UHFFFAOYSA-N
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Description

1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol is an organic compound characterized by the presence of two hydroxyl groups attached to a central ethane backbone, which is further substituted with two phenyl groups and two 4-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol can be synthesized through the reduction of 1,2-bis(4-methylphenyl)-1,2-diphenylethane-1,2-dione using sodium borohydride as a reducing agent. The reaction typically takes place in an ethanol solvent, where sodium borohydride acts as a nucleophile, transferring hydride ions to the carbonyl groups of the diketone, resulting in the formation of the diol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale reduction reactions using efficient and cost-effective reducing agents. The choice of solvent and reaction conditions would be optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of hydrocarbons.

    Substitution: The phenyl and 4-methylphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens (chlorine, bromine) and nitrating agents.

Major Products

    Oxidation: Formation of diketones or aldehydes.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a model compound in stereochemical studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol involves its interaction with various molecular targets, primarily through its hydroxyl groups. These groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating biochemical pathways and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(4-methylphenyl)ethane-1,2-dione: A precursor in the synthesis of the diol.

    1,2-Bis(4-methylphenyl)ethane: A reduced form of the diol.

    1,2-Bis(4-methylphenyl)diazene: A related compound with a different functional group.

Uniqueness

1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol is unique due to its combination of phenyl and 4-methylphenyl groups attached to a central diol structure. This configuration imparts specific stereochemical properties and reactivity patterns, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

1,2-bis(4-methylphenyl)-1,2-diphenylethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26O2/c1-21-13-17-25(18-14-21)27(29,23-9-5-3-6-10-23)28(30,24-11-7-4-8-12-24)26-19-15-22(2)16-20-26/h3-20,29-30H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCSNHRJFCUGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C3=CC=CC=C3)(C4=CC=C(C=C4)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404872
Record name 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808-12-8
Record name 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DIPHENYL-1,2-DI-P-TOLYL-1,2-ETHANEDIOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

0.04 g of acetic acid was added to 35.98 g of isopropyl alcohol, and 4.02 g of 4-methylbenzophenone was dissolved therein. To this solution, ultraviolet rays were irradiated by a high pressure mercury lamp (UVL-100HA, manufactured by Riko Kagaku Sangyo K.K.) to carry out the reaction for 4 hours. After the reaction, the solvent was distilled off to obtain 3.99 g of 1,2-bis(p-methylphenyl)-1,2-diphenyl-1,2-ethanediol (compound (C1)).
Quantity
4.02 g
Type
reactant
Reaction Step One
Quantity
0.04 g
Type
catalyst
Reaction Step One
Quantity
35.98 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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